molecular formula C11H14N2O B1357424 4-(aminomethyl)-N-cyclopropylbenzamide CAS No. 789489-39-0

4-(aminomethyl)-N-cyclopropylbenzamide

Cat. No.: B1357424
CAS No.: 789489-39-0
M. Wt: 190.24 g/mol
InChI Key: HRSVHHPROYNBJY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-cyclopropylbenzamide is a benzamide derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen.

Properties

IUPAC Name

4-(aminomethyl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVHHPROYNBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(aminomethyl)benzoic acid with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(aminomethyl)-N-cyclopropylbenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of protein kinases and other enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptor tyrosine kinases.

    Chemical Biology: It is employed in the design of molecular probes for studying cellular processes.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Functional Differences
This compound -NH2CH2 at C4, cyclopropyl at N ~220 (estimated) Primary amine at C4; cyclopropyl amide
4-Amino-N-cyclopropyl-3,5-dichlorobenzamide -NH2 at C4, Cl at C3/C5, cyclopropyl at N 275.1 (Cl adds ~70.9) Dichloro substitution enhances lipophilicity
4-(Aminosulfonyl)-N-cyclopropylbenzamide -SO2NH2 at C4, cyclopropyl at N 240.28 Sulfonamide group increases polarity
N-(3-Aminopyridin-4-yl)benzamide Pyridinylamine at N, unsubstituted benzene 213.23 Pyridine ring introduces aromatic nitrogen

Key Observations :

In contrast, the sulfonamide analogue (CAS 1044135-16-1) has lower logP (~1.2 estimated), favoring aqueous solubility .

Synthetic Complexity: Compounds with heterocyclic substituents (e.g., oxadiazole in N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide) require multi-step synthesis involving cyclocondensation reactions, whereas the aminomethyl derivative may be synthesized more directly .

The primary amine in this compound may facilitate interactions with acidic residues in enzyme active sites, a feature absent in N,N-dipropylbenzamide derivatives (CAS 79868-19-2) .

Critical Notes :

  • Thermal Stability : Cyclopropyl amides generally exhibit higher thermal stability compared to aliphatic amides (e.g., N-propyl derivatives), as seen in DSC studies of related compounds .

Biological Activity

4-(Aminomethyl)-N-cyclopropylbenzamide, also known by its chemical identifier CAS No. 789489-39-0, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and a cyclopropyl substituent, which significantly influences its biological activity. The presence of the cyclopropyl moiety is crucial for its pharmacological effects, as demonstrated in various studies.

This compound has been identified as a potent inhibitor of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. The compound operates by interfering with the viral entry process into host cells, which is critical for the replication of these viruses. In laboratory settings, it has shown effective inhibition with EC50 values below 10 µM against both EBOV and MARV strains .

Table 1: Biological Activity Against Filoviruses

CompoundVirus TypeEC50 (µM)Comments
CBS1118EBOV< 10Potent inhibitor of viral entry
CBS1118MARV< 10Effective against multiple strains

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amide portion and the aromatic region can enhance the selectivity and potency of this compound against target viruses. For instance, structural variations have led to compounds with improved metabolic stability in plasma and liver microsomes .

Antimalarial Activity

Recent research highlights the potential of this compound class in antimalarial applications. A study indicated that derivatives of cyclopropyl carboxamides exhibited significant activity against Plasmodium falciparum, with lead compounds showing EC50 values around 40 nM without human cell cytotoxicity. The mechanism involves targeting cytochrome b in the parasite's mitochondrial respiration pathway .

Table 2: Antimalarial Activity of Cyclopropyl Carboxamides

CompoundActivity TypeEC50 (nM)Toxicity in Human Cells
WJM280Asexual stage40None
W499Male gametes< 100None

Case Studies

  • Ebola Virus Inhibition : A series of experiments demonstrated that compounds based on the 4-(aminomethyl)benzamide framework could effectively inhibit EBOV entry into Vero cells. These findings underscore the potential for developing therapeutic agents targeting viral infections .
  • Antimalarial Screening : Another study screened a library of drug-like compounds against P. falciparum, identifying cyclopropyl carboxamides as promising candidates. The research emphasized the importance of maintaining the cyclopropyl group for optimal activity, as modifications led to significant decreases in efficacy .

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